molecular formula C13H14ClN B1320085 2-Chloro-3-ethyl-5,8-dimethylquinoline CAS No. 917750-57-3

2-Chloro-3-ethyl-5,8-dimethylquinoline

Cat. No. B1320085
M. Wt: 219.71 g/mol
InChI Key: FSOUKGUUTKMBCK-UHFFFAOYSA-N
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Description

The compound 2-Chloro-3-ethyl-5,8-dimethylquinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 2-Chloro-3-ethyl-5,8-dimethylquinoline, they do provide insights into the chemistry of related quinoline compounds, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of substituents at various positions on the quinoline ring to achieve desired properties. In the first paper, a series of 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, which suggests that the 2 and 8 positions on the quinoline ring are amenable to substitution . This information implies that the synthesis of 2-Chloro-3-ethyl-5,8-dimethylquinoline could potentially be achieved through similar methods, by introducing the appropriate ethyl and methyl groups at the 3, 5, and 8 positions, respectively.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. The first paper reports the characterization of 4,7-dichloroquinolines and their N-alkylated products, providing single-crystal X-ray structures . This suggests that the molecular structure of 2-Chloro-3-ethyl-5,8-dimethylquinoline could also be elucidated using these techniques to confirm the positions of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including coupling reactions and reactions with transition metals. The first paper describes the substitution of the chloro group with amino alcohols and the tolerance of electron-donating substituents in the coupling conditions . The second paper discusses the reactivity of a cyclopalladated quinoline compound with alkynes, leading to the formation of organometallic compounds . These studies indicate that 2-Chloro-3-ethyl-5,8-dimethylquinoline may also participate in similar reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. The papers do not provide specific data on the compound 2-Chloro-3-ethyl-5,8-dimethylquinoline, but the properties of related compounds can offer some insights. For example, the presence of electron-donating groups such as methyl and ethyl may affect the electron density of the aromatic system, potentially impacting the compound's reactivity, boiling point, solubility, and stability . Additionally, the introduction of a chloro substituent could influence the acidity and nucleophilic substitution reactions of the compound.

Scientific Research Applications

Antimycotic Activity

  • Compounds closely related to 2-Chloro-3-ethyl-5,8-dimethylquinoline, such as 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, have been synthesized and tested for their in vitro antimycotic activity against various microorganisms like Aspergillus fumigatus and Candida albicans, showing strong inhibition properties (Cziáky et al., 1996).

Synthesis and Chemical Conversions

  • Research into 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines demonstrates a general synthesis methodology involving various substituents. This work illustrates the utility of 4-haloquinoline intermediates in the general synthesis of 4-substituted quinolines (Outt et al., 1998).

Biological Evaluation and Applications

  • A study on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs highlights their synthetic applications and biological evaluation, covering synthesis methods and reactions to construct fused or binary quinoline-cord heterocyclic systems (Hamama et al., 2018).

Antitubercular Activity

  • Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally similar to 2-Chloro-3-ethyl-5,8-dimethylquinoline, were synthesized and evaluated for antitubercular activity, showing promising results against Mycobacterium tuberculosis (Marvadi et al., 2020).

Antimalarial Properties

  • Studies on 2-vinylogs of substituted 2-aryl-4-quinoline amino alcohols reveal their effectiveness as antimalarials, demonstrating curative properties against Plasmodium berghei in mice (Lutz & Sanders, 1976).

NMR Spectroscopy and Synthesis

  • Research on 2-chloro-4-ethoxy-quinoline, a derivative of 2-Chloro-3-ethyl-5,8-dimethylquinoline, discusses its synthesis and distinct behavior during nuclear magnetic resonance analysis (Vontobel et al., 2020).

properties

IUPAC Name

2-chloro-3-ethyl-5,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUKGUUTKMBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594435
Record name 2-Chloro-3-ethyl-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-ethyl-5,8-dimethylquinoline

CAS RN

917750-57-3
Record name 2-Chloro-3-ethyl-5,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917750-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethyl-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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